molecular formula C13H16ClNO5S B7450067 3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid

3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid

Número de catálogo: B7450067
Peso molecular: 333.79 g/mol
Clave InChI: LLXBUIYUOWNZIA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.

Mecanismo De Acción

3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid inhibits glutaminase, which is responsible for converting glutamine to glutamate. Glutamate is a precursor for the synthesis of several important molecules, including neurotransmitters and nucleotides. Cancer cells have a high demand for glutamine to support their rapid growth and proliferation. Inhibition of glutaminase by this compound leads to a depletion of glutamate and other downstream metabolites, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. In addition to its anti-tumor effects, this compound has been shown to have other physiological effects, such as reducing inflammation and improving insulin sensitivity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, the effects of this compound may be dependent on the tumor microenvironment, which can vary between different types of cancer.

Direcciones Futuras

There are several potential future directions for the development of 3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid and related compounds. One area of interest is the combination of this compound with other cancer therapies, such as immunotherapy and targeted therapy. Another area of interest is the development of more potent and selective glutaminase inhibitors. Finally, there is interest in exploring the potential applications of this compound in other disease contexts, such as metabolic disorders and neurodegenerative diseases.

Métodos De Síntesis

The synthesis of 3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid involves several steps, including the reaction of 3-chloro-4-aminobenzoic acid with ethyl 3-ethoxycyclobutyl-1-carboxylate, followed by the sulfonation of the resulting compound with chlorosulfonic acid. The final product is obtained by hydrolysis of the sulfonamide group with hydrochloric acid.

Aplicaciones Científicas De Investigación

3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by this compound has been shown to induce cell death and inhibit tumor growth in preclinical models. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Propiedades

IUPAC Name

3-chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5S/c1-2-20-10-6-9(7-10)15-21(18,19)12-4-3-8(13(16)17)5-11(12)14/h3-5,9-10,15H,2,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXBUIYUOWNZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)NS(=O)(=O)C2=C(C=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.